4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
4-Nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a fused pyrrolo[3,2,1-ij]quinolin-4-one core. Its structure comprises a benzenesulfonamide group substituted with a nitro moiety at the 4-position, linked to the 8-amino group of the heterocyclic scaffold. This compound is synthesized via the reaction of 8-aminoquinoline derivatives with 4-nitrobenzenesulfonyl chloride in pyridine, yielding a ligand capable of forming coordination complexes with metals like Zn(II) and Cu(II) .
The target compound has been studied for its role in enzyme inhibition, particularly in zinc-dependent proteases, due to its sulfonamide group's ability to act as a zinc-binding pharmacophore . Its structural complexity and electronic properties make it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-16-6-1-11-9-13(10-12-7-8-19(16)17(11)12)18-26(24,25)15-4-2-14(3-5-15)20(22)23/h2-5,9-10,18H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPVKVQTSNAGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically begins with the preparation of the core quinoline derivative. The starting material is often an appropriately substituted aniline, which undergoes a cyclization reaction under acidic conditions to form the quinoline ring. Subsequently, the nitro group is introduced via nitration, followed by sulfonation to introduce the benzenesulfonamide moiety.
Industrial Production Methods: While industrial-scale production may follow similar synthetic steps, it involves optimization for yield and purity, often employing continuous flow chemistry and advanced purification techniques to achieve high-quality output. Advanced catalysts and high-pressure reactors can also be utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions, utilizing reagents like tin(II) chloride or iron powder.
Reduction: Reduction reactions can also modify the quinoline ring system, potentially creating various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include common oxidizing agents (e.g., potassium permanganate for oxidation) and reducing agents (e.g., lithium aluminum hydride for reduction). Substitution reactions often involve halogenating agents or strong nucleophiles under controlled temperature and solvent conditions.
Major Products Formed from These Reactions:
Aminated Derivatives: From reduction of the nitro group.
Hydrogenated Quinoline Derivatives: From reduction of the quinoline ring.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
This compound finds extensive application in various scientific disciplines:
Chemistry: Used as a precursor in synthetic organic chemistry for the production of complex molecules. It serves as a building block for advanced materials and molecular frameworks.
Biology: Studied for its potential as a biochemical probe. The compound’s functional groups allow it to interact with specific biological targets, useful in enzyme inhibition studies.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activity. Its structural components enable it to modulate biological pathways involved in disease.
Industry: Utilized in the development of specialty chemicals. Its unique reactivity makes it a candidate for the synthesis of advanced materials used in electronics and nanotechnology.
Mechanism of Action
The precise mechanism by which 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects depends on the context of its application.
Molecular Targets and Pathways Involved:
Biological Targets: It may inhibit specific enzymes by binding to their active sites, interfering with normal enzyme-substrate interactions.
Pathways: In medical research, it may affect signaling pathways associated with cell proliferation and apoptosis, offering potential as an anticancer agent.
Comparison with Similar Compounds
Sulfonamide Derivatives with Quinoline/Pyrroloquinoline Cores
The target compound belongs to a broader class of sulfonamide-containing heterocycles. Key structural analogs and their properties are summarized below:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance the sulfonamide’s acidity, improving metal-coordination capacity. Bromo and fluoro substituents modulate steric and electronic profiles, affecting solubility and binding kinetics .
- Synthetic Efficiency : The target compound achieves a high yield (90%) compared to analogs like the trifluoromethyl derivative (74%), likely due to optimized reaction conditions in pyridine .
Pyrroloquinoline Derivatives with Varied Cores
The pyrrolo[3,2,1-ij]quinoline scaffold is shared with compounds bearing different functional groups:
Key Observations :
- Functional Group Impact: Electron-donating groups (e.g., ethoxy) increase solubility, while bulky substituents (e.g., chlorophenyl) enhance thermal stability . The target compound’s nitro group confers redox activity, distinguishing it from non-nitrated analogs .
Metal Complexes
The target compound forms stable complexes with Zn(II) and Cu(II):
Comparison : Zinc complexes exhibit higher stability than copper analogs, likely due to Zn(II)'s smaller ionic radius and stronger Lewis acidity .
Biological Activity
4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides and contains a nitro group and a pyrrolopyridine moiety. Its molecular formula is , with a molecular weight of approximately 368.39 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The specific activity of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide against various bacterial strains remains to be thoroughly investigated.
Antitumor Activity
The compound's potential antitumor activity is supported by the presence of the pyrrolopyridine structure, which has been associated with cytotoxic effects in cancer cells. Preliminary studies suggest that modifications in the chemical structure can enhance its potency against specific cancer cell lines.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair in cancer cells.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce programmed cell death in malignant cells through mitochondrial pathways.
- Antioxidant Properties : Some studies indicate that such compounds may exhibit antioxidant activities, reducing oxidative stress in cells.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrrolopyridine derivatives. It found that certain modifications significantly enhanced their cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of the nitro group in enhancing biological activity through increased electron affinity.
Antimicrobial Efficacy Assessment
In another investigation focusing on sulfonamide derivatives, researchers tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups like nitro groups exhibited improved antibacterial properties compared to their unsubstituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
